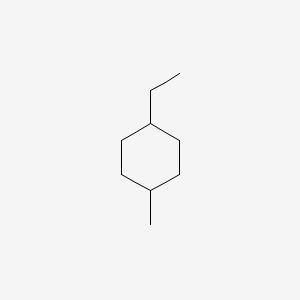

1-Ethyl-4-methylcyclohexane

Descripción

Significance of Cycloalkanes as Model Systems in Conformational Analysis and Stereochemistry

Cycloalkanes, and particularly cyclohexane (B81311) derivatives, are cornerstones in the study of conformational analysis and stereochemistry. Their chair and boat conformations, along with the concept of axial and equatorial substituent positions, provide a foundational understanding of three-dimensional molecular structure and its influence on stability and reactivity.

The study of molecules like 1-ethyl-4-methylcyclohexane allows for the quantification of steric interactions. The relative energies of different conformations, such as the two chair conformations of the trans isomer, can be determined and analyzed. chegg.com This provides valuable data on the energetic cost of placing alkyl groups in axial positions, a concept known as A-values.

Overview of Advanced Research Themes for this compound

Beyond its role as a pedagogical tool, this compound is a subject in more advanced research. Studies may focus on the precise determination of the conformational equilibrium between the two chair forms of the trans isomer. This can be achieved through various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy at different temperatures, and computational chemistry methods.

Furthermore, the molecule can be a starting point for studying reaction mechanisms. For instance, the rates and products of reactions occurring at the cyclohexane ring can be influenced by the conformational biases imposed by the ethyl and methyl groups. The presence of these substituents can direct the approach of reagents and stabilize or destabilize transition states, thus affecting the stereochemical outcome of a reaction.

Research may also explore the synthesis of specific isomers of this compound and related compounds. chemicalbook.com This can involve stereoselective reactions that favor the formation of one isomer over another, contributing to the broader field of asymmetric synthesis. The chirality of related structures, such as 1-ethylidene-4-methylcyclohexane, also presents interesting research questions regarding axial chirality. stackexchange.com

Interactive Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18 | nist.govnist.govscbt.com |

| Molecular Weight | 126.24 g/mol | nist.govnist.govscbt.com |

| CAS Registry Number | 3728-56-1 (mixture of cis and trans) | nist.govscbt.com |

| CAS Registry Number (cis) | 4926-78-7 | nist.gov |

| CAS Registry Number (trans) | 6236-88-0 | nist.gov |

Spectroscopic Data for this compound

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to various spectroscopic data for the isomers of this compound, which are crucial for its identification and structural elucidation. nist.govnist.govnist.gov This includes:

Infrared (IR) Spectrum: Provides information about the functional groups and bonding within the molecule. nist.govnist.govnist.gov

Mass Spectrum (Electron Ionization): Reveals the molecular weight and fragmentation pattern, aiding in structure determination. nist.govnist.govnist.gov

Gas Chromatography Data: Used for separating and analyzing the components of a mixture, such as the cis and trans isomers. nist.govnist.govnist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISMTMRBPPERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190733, DTXSID001025635, DTXSID201015854 | |

| Record name | 1-Ethyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Ethyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-ethyl-4-methyl-Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3728-56-1, 4926-78-7, 6236-88-0 | |

| Record name | 1-Ethyl-4-methylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3728-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1-ethyl-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-ethyl-4-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1-ethyl-4-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Ethyl-4-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-ethyl-4-methyl-Cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-methylcyclohexane (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Investigations of 1 Ethyl 4 Methylcyclohexane

Elucidation of Cis-Trans (Geometric) Isomerism in 1,4-Disubstituted Cyclohexanes

Geometric isomerism, also known as cis-trans isomerism, is a key feature of 1,4-disubstituted cyclohexanes like 1-ethyl-4-methylcyclohexane. pressbooks.pub This form of stereoisomerism arises from the restricted rotation around the carbon-carbon single bonds within the ring structure. minia.edu.eg The relative orientation of the ethyl and methyl groups with respect to the plane of the cyclohexane (B81311) ring determines whether the isomer is cis or trans.

Cis Isomer : In the cis isomer, both the ethyl and methyl substituents are located on the same side of the cyclohexane ring. mvpsvktcollege.ac.instudy.com This means both groups will either point "up" or both will point "down". minia.edu.eg

Trans Isomer : In the trans isomer, the ethyl and methyl substituents are on opposite sides of the ring; one group points "up" while the other points "down". mvpsvktcollege.ac.instudy.com

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and angle strain. msu.edu In these chair conformations, substituents can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). mvpsvktcollege.ac.in The interconversion between two chair conformations, known as a ring flip, causes axial substituents to become equatorial and vice versa. mvpsvktcollege.ac.in

For this compound, the stability of the chair conformations is a critical consideration:

Cis Isomer Conformations : The cis isomer exists as two interconverting chair conformations. In one, the ethyl group is axial and the methyl group is equatorial. In the other, after a ring flip, the ethyl group is equatorial and the methyl group is axial. youtube.com Because substituents are more stable in the equatorial position to minimize steric hindrance, the conformation with the larger ethyl group in the equatorial position is more stable and predominates. pressbooks.pubbrainly.comstudy.com This steric hindrance, known as 1,3-diaxial interaction, is an unfavorable interaction between an axial substituent and the axial hydrogens on the same side of the ring. brainly.com

Trans Isomer Conformations : The trans isomer also has two chair conformations. One conformation has both the ethyl and the methyl groups in equatorial positions (diequatorial). The other, after a ring flip, has both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable because it avoids the energetically unfavorable 1,3-diaxial interactions that are present when both bulky groups are in axial positions. libretexts.orgfiveable.me

| Isomer | Substituent Orientation | More Stable Conformation | Relative Stability |

| Cis | Same side of the ring | Ethyl (equatorial), Methyl (axial) | Less stable than trans |

| Trans | Opposite sides of the ring | Ethyl (equatorial), Methyl (equatorial) | More stable |

Analysis of Stereoisomeric Relationships: Enantiomers and Diastereomers in Substituted Cyclohexanes

The presence of two different substituents at positions 1 and 4 creates stereocenters, leading to the possibility of enantiomers and diastereomers.

cis-1-Ethyl-4-methylcyclohexane : This geometric isomer possesses a plane of symmetry that passes through carbons 1 and 4. mvpsvktcollege.ac.in Molecules with an internal plane of symmetry are achiral, meaning they are superimposable on their mirror image. Therefore, the cis isomer is a meso compound and does not have an enantiomer. It is optically inactive. mvpsvktcollege.ac.inyoutube.com

trans-1-Ethyl-4-methylcyclohexane : This isomer lacks an internal plane of symmetry and is therefore chiral. chegg.com It exists as a pair of non-superimposable mirror images called enantiomers. These enantiomers have identical physical properties (boiling point, density, etc.) but rotate plane-polarized light in equal but opposite directions. The two enantiomers are designated using the Cahn-Ingold-Prelog priority rules as (1R,4S)-1-ethyl-4-methylcyclohexane and (1S,4R)-1-ethyl-4-methylcyclohexane.

The relationship between the different isomers can be summarized as follows:

The two trans isomers, (1R,4S) and (1S,4R), are enantiomers of each other.

The cis isomer is a diastereomer of both of the trans enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. mvpsvktcollege.ac.in

| Isomer Pair | Relationship | Chirality |

| (1R,4S)-trans & (1S,4R)-trans | Enantiomers | Chiral |

| cis & (1R,4S)-trans | Diastereomers | cis is Achiral (meso) |

| cis & (1S,4R)-trans | Diastereomers | trans is Chiral |

Advanced Methods for Stereochemical Assignment in Research Contexts

Determining the specific stereochemistry of this compound isomers in a research setting requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers based on the chemical environment of the atoms. The axial or equatorial position of a proton or a substituent significantly influences its chemical shift and the coupling constants with neighboring protons. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the spatial proximity of atoms, providing definitive evidence for cis or trans configurations.

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure. It maps the precise location of each atom in the crystal lattice, thereby confirming the relative (cis/trans) and absolute (R/S) stereochemistry.

Chiral Chromatography : Techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are used to separate enantiomers. wikipedia-on-ipfs.org By using a chiral stationary phase (CSP), the two enantiomers of trans-1-ethyl-4-methylcyclohexane will interact differently with the column, leading to different retention times and thus their separation. wikipedia-on-ipfs.orgmdpi.com This allows for the isolation and identification of each enantiomer.

Isomeric Purity Analysis in Research Contexts

In synthetic chemistry, it is often crucial to determine the relative amounts of different stereoisomers in a product mixture. This is known as isomeric purity analysis.

Gas Chromatography (GC) : Since cis and trans isomers are diastereomers, they have different physical properties, including boiling points. nist.gov This difference allows them to be separated using standard GC. The area under each peak in the resulting chromatogram is proportional to the amount of that isomer in the mixture, allowing for quantitative analysis of the cis/trans ratio. nist.gov

Chiral GC and HPLC : To determine the enantiomeric purity, or enantiomeric excess (ee), of the trans isomer, chiral chromatography is essential. By separating the (1R,4S) and (1S,4R) enantiomers, the relative peak areas can be used to calculate the percentage of each in the mixture. The enantiomeric excess is a measure of the purity of a chiral sample. sigmaaldrich.com

Quantitative NMR (qNMR) : If there are well-resolved signals in the NMR spectrum corresponding to unique protons in each stereoisomer, the integration of these signals can be used to determine the relative concentrations of the isomers in a sample.

| Analytical Technique | Purpose | Isomers Analyzed | Principle of Separation/Analysis |

| Gas Chromatography (GC) | Quantify cis/trans ratio | Diastereomers (cis vs. trans) | Difference in boiling points/volatility. |

| Chiral GC / HPLC | Determine enantiomeric excess | Enantiomers (of trans isomer) | Differential interaction with a chiral stationary phase. |

| NMR Spectroscopy | Distinguish isomers & quantify | Diastereomers and Enantiomers (with chiral shift reagents) | Differences in the magnetic environments of nuclei. |

Advanced Conformational Analysis and Dynamics of 1 Ethyl 4 Methylcyclohexane

Detailed Chair Conformation Energetics and Ring Interconversion Dynamics

The conformational landscape of 1-Ethyl-4-methylcyclohexane is defined by its chair conformations, which rapidly interconvert at room temperature through a process known as a ring flip. masterorganicchemistry.com The energetic favorability of these conformations is dictated by the stereoisomerism of the molecule, specifically whether it is the cis or trans isomer. In all cases, the molecule preferentially adopts the conformation that minimizes steric strain by placing its larger substituents in equatorial positions. fiveable.me

For trans-1-Ethyl-4-methylcyclohexane , the two substituents are on opposite faces of the cyclohexane (B81311) ring. A ring flip interconverts a diequatorial conformer and a diaxial conformer. The diequatorial conformation is substantially more stable because both the ethyl and methyl groups occupy the sterically favored equatorial positions, avoiding unfavorable 1,3-diaxial interactions. chegg.comopenstax.org The diaxial conformer, where both groups are in the sterically hindered axial positions, is significantly higher in energy and exists in a very low population at equilibrium.

For cis-1-Ethyl-4-methylcyclohexane , the substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The ring flip interconverts two distinct conformers: one with an axial ethyl group and an equatorial methyl group, and another with an equatorial ethyl group and an axial methyl group. youtube.com Given that the ethyl group is larger than the methyl group, the conformer with the ethyl group in the equatorial position is the more stable of the two. youtube.com The equilibrium will therefore lie in favor of the (equatorial-ethyl, axial-methyl) conformation.

Quantitative Assessment of Axial-Equatorial Preferences for Alkyl Substituents

The preference for a substituent to occupy the equatorial position over the axial position can be quantified by its conformational free energy difference, commonly known as the A-value (ΔG°). fiveable.melumenlearning.com This value represents the energy penalty for a substituent being in the axial position, primarily due to steric strain. pearson.com A larger A-value signifies a stronger preference for the equatorial position.

The A-values for methyl and ethyl groups are well-established. The ethyl group has a slightly larger A-value than the methyl group, indicating it has a greater preference for the equatorial position to avoid steric strain.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| Methyl (-CH₃) | ~1.7 | ~7.6 pressbooks.publibretexts.org |

| Ethyl (-CH₂CH₃) | ~1.8 | ~7.9 pearson.com |

For cis-1-ethyl-4-methylcyclohexane, the energy difference between the two chair conformers can be estimated by the difference in the A-values of the two substituents. The conformer with the equatorial ethyl group is favored, and the free energy difference (ΔG°) between the two chairs is approximately 0.1 kcal/mol (7.9 kJ/mol - 7.6 kJ/mol).

Characterization of Steric Strain and 1,3-Diaxial Interactions

The primary source of steric strain that destabilizes axial substituents is the 1,3-diaxial interaction. pressbooks.publibretexts.orgquimicaorganica.org This refers to the steric repulsion between an axial substituent on a given carbon (C1) and the axial hydrogens on the carbons two positions away (C3 and C5). lumenlearning.comvaia.com These interactions are essentially gauche-butane interactions when viewed through a Newman projection along the C1-C2 bond. pressbooks.publibretexts.org

Axial Methyl Group : An axial methyl group experiences two such 1,3-diaxial interactions with parallel axial hydrogens, leading to a total steric strain of approximately 1.7-1.8 kcal/mol (7.6 kJ/mol), which corresponds to its A-value. pressbooks.publibretexts.org

Axial Ethyl Group : An axial ethyl group also experiences two primary 1,3-diaxial interactions. The strain is slightly greater than that of a methyl group, valued at approximately 1.8-1.9 kcal/mol (7.9-8.0 kJ/mol). pearson.com The ethyl group can mitigate some of this strain by rotating about its carbon-carbon single bond, which allows it to adopt a conformation that points the terminal methyl group away from the cyclohexane ring, thus minimizing the most severe steric clashes. libretexts.org

In the less stable diaxial conformer of trans-1-ethyl-4-methylcyclohexane, the total strain from these interactions is the sum of the A-values for both the methyl and ethyl groups, making it highly unfavorable. In the more stable chair of the cis isomer, the strain is that of an axial methyl group, while in the less stable chair, the strain is that of an axial ethyl group.

Experimental Determination of Conformational Thermodynamic Parameters

The standard free energy difference (ΔG°) for the axial-to-equatorial equilibrium is the most commonly cited measure of conformational preference and is also known as the A-value.

The enthalpy difference (ΔH°) reflects the change in bonding and strain energies. For alkyl substituents on a cyclohexane ring, the preference for the equatorial position is primarily driven by a more favorable enthalpy (-ΔH°), as this position minimizes sterically unfavorable 1,3-diaxial interactions. rsc.orgrsc.org

The entropy difference (ΔS°) relates to the change in the number of accessible rotational and vibrational states. A positive ΔS° for the equatorial position indicates it has more conformational freedom. Experimental results show that the ethyl group gains more rotational freedom (a more positive entropy) in the equatorial position compared to the methyl group. rsc.orgrsc.org

| Substituent | -ΔG° (kcal/mol at 298 K) | -ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

|---|---|---|---|

| Methyl (-CH₃) | ~1.7 | 1.75 rsc.orgrsc.org | -0.03 rsc.orgrsc.org |

| Ethyl (-CH₂CH₃) | ~1.8 | 1.60 rsc.orgrsc.org | +0.64 rsc.orgrsc.org |

The experimental data reveals that while the enthalpic preference for the equatorial position is slightly smaller for the ethyl group than for the methyl group, this is compensated by a more favorable entropy term for the ethyl group. rsc.orgrsc.org

Equilibrium Populations of Conformational Isomers

The conformational landscape of this compound is primarily governed by the energetic preference for substituents to occupy the more spacious equatorial positions on the cyclohexane ring, thereby minimizing steric strain. The relative populations of the various conformational isomers at equilibrium are determined by the difference in Gibbs free energy (ΔG°) between them. This energy difference arises from 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which corresponds to the ΔG° for the equilibrium between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com For the methyl and ethyl groups, the accepted A-values are approximately 1.7-1.8 kcal/mol and 1.75-2.0 kcal/mol, respectively. masterorganicchemistry.comubc.ca These values are crucial for estimating the equilibrium distribution of the conformers of this compound.

For cis-1-ethyl-4-methylcyclohexane, a ring flip interconverts two chair conformations, each having one axial and one equatorial substituent. In one conformer, the ethyl group is axial and the methyl group is equatorial, while in the other, the methyl group is axial and the ethyl group is equatorial. The energy difference (ΔΔG°) between these two conformers is the difference between the A-values of the ethyl and methyl groups.

For trans-1-ethyl-4-methylcyclohexane, the two chair conformers are the diequatorial and the diaxial forms. The diequatorial conformer, with both bulky groups in the favored equatorial position, is significantly lower in energy. The diaxial conformer, where both substituents occupy sterically hindered axial positions, is considerably higher in energy. The energy difference in this case is the sum of the A-values for the ethyl and methyl groups.

The equilibrium constant (K_eq) for the interconversion of two conformers can be calculated using the equation:

ΔG° = -RTln(K_eq)

where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin. libretexts.org From the equilibrium constant, the percentage of each conformer can be determined.

| Isomer | Conformer 1 | Conformer 2 | ΔG° (kcal/mol) | K_eq (at 298 K) | % Conformer 1 | % Conformer 2 |

| cis-1-Ethyl-4-methylcyclohexane | Ethyl (ax), Methyl (eq) | Ethyl (eq), Methyl (ax) | ~0.05 | ~1.09 | ~47.8% | ~52.2% |

| trans-1-Ethyl-4-methylcyclohexane | Ethyl (eq), Methyl (eq) | Ethyl (ax), Methyl (ax) | ~3.55 | ~388 | ~99.7% | ~0.3% |

Note: Calculations are based on A-values of 1.8 kcal/mol for methyl and 1.75 kcal/mol for ethyl.

Influence of Temperature on Conformational Equilibria

The equilibrium between the conformational isomers of this compound is dynamic and sensitive to changes in temperature. According to the principles of thermodynamics, the position of an equilibrium is dictated by the Gibbs free energy change (ΔG°), which incorporates both enthalpy (ΔH°) and entropy (ΔS°) changes (ΔG° = ΔH° - TΔS°). The temperature dependence of the equilibrium constant is described by the van 't Hoff equation.

Generally, for conformational equilibria, an increase in temperature will favor the population of the higher-energy conformer. acs.org This is because at higher temperatures, the increased thermal energy (kT) becomes more significant relative to the energy difference between the conformers (ΔG°), allowing a larger fraction of molecules to overcome the energy barrier and populate the less stable state.

For trans-1-ethyl-4-methylcyclohexane, the equilibrium is heavily skewed towards the significantly more stable diequatorial conformer at room temperature. As the temperature rises, the population of the high-energy diaxial conformer will increase, although it will remain the minor component.

For cis-1-ethyl-4-methylcyclohexane, the energy difference between the two conformers (one with an axial ethyl group and the other with an axial methyl group) is very small. Consequently, the equilibrium populations are nearly equal at room temperature. An increase in temperature will cause the populations to become even closer to a 50:50 ratio. Studies on related deuterated compounds, such as cis-l-ethyl-[4-Me-²H₃]-4-methylcyclohexane, have determined the conformational enthalpy (ΔH°) and entropy (ΔS°) differences, providing a basis for a more precise quantitative analysis of the temperature effects. cdnsciencepub.com

The following table illustrates the qualitative effect of temperature on the equilibrium populations:

| Isomer | Equilibrium at Room Temperature | Effect of Increasing Temperature |

| cis-1-Ethyl-4-methylcyclohexane | Nearly equal populations of the two conformers. | Equilibrium shifts slightly towards an even more equal distribution. |

| trans-1-Ethyl-4-methylcyclohexane | Predominantly the diequatorial conformer. | Population of the minor diaxial conformer increases. |

It is important to note that while the direction of the shift in equilibrium with temperature can be predicted, the magnitude of this change is dependent on the specific enthalpy (ΔH°) of the conformational change. Without precise calorimetric data for this compound, the quantitative impact of temperature remains an estimation based on general principles and data from analogous compounds.

Synthetic Methodologies and Mechanistic Investigations

Development of Targeted Synthesis Routes for 1-Ethyl-4-methylcyclohexane Isomers

The primary industrial route to this compound involves a two-step process: the Friedel-Crafts alkylation of toluene (B28343) followed by the catalytic hydrogenation of the resulting aromatic intermediate. The target isomers, cis- and trans-1-ethyl-4-methylcyclohexane nist.govnist.gov, are obtained from the hydrogenation of p-ethyltoluene. Therefore, the initial alkylation step is critical for maximizing the yield of the para isomer.

The alkylation of toluene can be carried out using various alkylating agents, including olefins like ethene or alcohols such as ethanol, in the presence of an acid catalyst. ub.eduias.ac.in Solid acid catalysts, such as zeolites, silicoaluminophosphates (SAPO), and ion-exchange resins, are often preferred over traditional mineral acids (H₂SO₄, HF) or Lewis acids (AlCl₃) due to their reduced environmental impact and easier separation from the product mixture. ias.ac.in

The choice of catalyst and reaction conditions significantly influences the selectivity of the alkylation process. For instance, in the alkylation of toluene with isopropyl alcohol over SAPO-5 molecular sieves, the reaction temperature and the molar ratio of reactants were found to be key factors in maximizing the yield of the desired p-cymene (B1678584) (p-isopropyltoluene). ias.ac.in A similar principle applies to ethylation. Shape-selective catalysts, like certain zeolites, can favor the formation of the sterically less hindered para isomer over the ortho and meta isomers.

Research has shown that when alkylating toluene with 1-hexene (B165129) using macroreticular ion-exchange resins, the ratio of toluene to the olefin is a critical parameter. ub.edu As the concentration of toluene increases, the rate of the desired alkylation reaction increases, while competing side reactions like olefin isomerization and dimerization are suppressed. ub.edu After the successful synthesis of p-ethyltoluene, the final step is the hydrogenation of the aromatic ring to yield a mixture of cis- and trans-1-ethyl-4-methylcyclohexane. This is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere.

Table 1: Effect of Catalyst on Toluene Alkylation

| Catalyst Type | Alkylating Agent | Key Findings | Reference |

| SAPO-5 | Isopropyl Alcohol | Toluene conversion increased with silicon content in the catalyst. Optimal temperature for cymene yield was 513 K. | ias.ac.in |

| Macroreticular Ion-Exchange Resins (e.g., Purolite CT 275) | 1-Hexene | Increased toluene-to-olefin ratio favored alkylation over olefin isomerization and dimerization. Selectivity to mono-alkylated products reached 42%. | ub.edu |

| Zeolites (General) | Various (e.g., Ethene, Ethanol) | Shape-selectivity can be exploited to enhance the production of the para-isomer, which is the precursor to this compound. | ias.ac.in |

Stereoselective and Stereospecific Approaches in Cyclohexane (B81311) Synthesis

Achieving control over the stereochemistry of substituted cyclohexanes—producing specific cis or trans isomers—is a significant challenge in organic synthesis. Stereoselective and stereospecific methods are employed to influence the three-dimensional arrangement of the final product.

A common stereoselective strategy for synthesizing substituted cyclohexanes is the catalytic hydrogenation of a corresponding cyclohexene (B86901) derivative. The addition of hydrogen typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond. The direction of this addition is often influenced by the existing stereochemistry and steric hindrance of the substituents on the ring, guiding the catalyst to approach from the less hindered face. For example, hydrogenation of 1-ethyl-4-methyl-1-cyclohexene would lead to a mixture of cis- and trans-1-ethyl-4-methylcyclohexane, with the ratio depending on the catalyst and reaction conditions.

Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are also vital. For instance, the conversion of a chiral alcohol to an alkyl tosylate using p-toluenesulfonyl chloride (Ts-Cl) proceeds with retention of configuration because the carbon-oxygen bond of the alcohol is not broken during the reaction. libretexts.org This tosylate can then undergo an Sₙ2 reaction with a nucleophile, which proceeds with inversion of configuration. libretexts.org This two-step sequence allows for a controlled inversion of a stereocenter, a powerful tool in a multi-step synthesis of a specific cyclohexane isomer. Organozinc reagents can also be used in stereospecific syntheses, for example, in converting α-haloesters to β-hydroxyesters via a zinc enolate intermediate. wikipedia.org

Investigating Reaction Mechanisms in Alkylation Processes

The synthesis of this compound's precursor, p-ethyltoluene, primarily relies on the Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. The mechanism proceeds through several key steps. ias.ac.in

Generation of the Electrophile: The acid catalyst interacts with the alkylating agent to form a potent electrophile. If an alcohol (e.g., ethanol) is used, the acid protonates the hydroxyl group, which then leaves as a water molecule to form a carbocation (CH₃CH₂⁺). libretexts.org If an alkene (e.g., ethene) is used, protonation by the acid catalyst also generates the carbocation. ub.edu

Electrophilic Attack: The electron-rich toluene ring attacks the carbocation. This attack is directed by the electron-donating methyl group, which activates the ortho and para positions. The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. ub.edu

Deprotonation: A base (such as the conjugate base of the acid catalyst) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the ethyltoluene product. ub.edu

The reaction can be complicated by side reactions. The newly formed ethyltoluene is more reactive than toluene itself and can be further alkylated to form diethyl-methylcyclohexane products. ub.edu Additionally, carbocation rearrangements can occur, although this is not a major issue with the ethyl carbocation. The mechanism for reactions involving alcohols can vary. While tertiary and secondary alcohols often react via an Sₙ1 mechanism involving a carbocation intermediate, primary alcohols may react through an Sₙ2 mechanism. libretexts.orglibretexts.org

Table 2: Mechanistic Features of Alkylation Reactions

| Reaction Type | Mechanism | Key Intermediate | Characteristics | Reference |

| Friedel-Crafts Alkylation (with alkene/alcohol) | Electrophilic Aromatic Substitution | Carbocation (e.g., ethyl cation), Arenium ion (σ-complex) | Acid-catalyzed; subject to polyalkylation; regioselectivity is directed by existing substituents. | ub.eduias.ac.in |

| Alcohol Halogenation (Primary) | Sₙ2 | Protonated alcohol | Proceeds with inversion of configuration; requires a good nucleophile (e.g., Br⁻). | libretexts.org |

| Alcohol Halogenation (Tertiary) | Sₙ1 | Carbocation | Proceeds through a planar carbocation; leads to racemization if the carbon is a stereocenter. | libretexts.orglibretexts.org |

Application of Isotopic Labeling in Synthesis and Mechanistic Elucidation

Isotopic labeling, particularly with deuterium (B1214612) (D), is an invaluable tool for tracing reaction pathways and elucidating complex mechanisms in organic synthesis. youtube.comnih.gov By replacing a hydrogen atom with a deuterium atom, chemists can track the position of the label in the product molecules, providing direct insight into bond-forming and bond-breaking steps.

In the context of this compound synthesis, deuterium labeling can be applied in several ways:

Studying Alkylation Mechanisms: Using a deuterated alkylating agent, such as ethanol-d₆ (CD₃CD₂OH), would allow researchers to follow the ethyl group during the Friedel-Crafts reaction. Analysis of the product's deuterium positions via NMR spectroscopy or mass spectrometry can confirm the integrity of the alkyl group and rule out or confirm rearrangement pathways.

Investigating Hydrogenation Mechanisms: The catalytic hydrogenation of p-ethyltoluene can be performed using deuterium gas (D₂) instead of H₂. This would result in a this compound molecule with deuterium atoms incorporated onto the cyclohexane ring. The stereochemistry of the deuterium addition (syn or anti) provides crucial information about how the substrate interacts with the catalyst surface.

Probing Rearrangements: If carbocation intermediates are suspected of undergoing hydride shifts, specific deuterium labeling of the starting material can provide definitive evidence. The migration (or lack thereof) of the deuterium label in the final product can map the rearrangement process. libretexts.org

Synthesis of Labeled Standards: Synthesizing deuterium-labeled this compound provides a valuable internal standard for quantitative analysis using mass spectrometry. nih.gov The labeled compound is chemically identical to the analyte but has a different mass, allowing for precise quantification. Methods for introducing deuterium include using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LAD) on ketone precursors or employing catalytic systems that use D₂O as the deuterium source. nih.govmdpi.com

Table 3: Isotopic Labeling Techniques and Applications

| Labeling Method | Deuterium Source | Typical Application | Mechanistic Insight | Reference |

| Catalytic Hydrogenation | D₂ gas | Saturation of double bonds or aromatic rings | Elucidation of surface reaction mechanisms; stereochemistry of addition. | mdpi.com |

| Reduction with Deuterated Hydrides | Lithium aluminum deuteride (LAD) | Reduction of carbonyls (ketones, esters) to alcohols | Tracing the fate of the hydride; stereoselectivity of reduction. | nih.gov |

| Exchange Reactions | D₂O | Replacement of labile protons (e.g., α to carbonyls) | Identifying acidic protons; studying enolate formation. | mdpi.com |

| Labeled Alkylating Agents | Deuterated alkyl halides or alcohols | Friedel-Crafts alkylation | Tracking the alkyl group; investigating carbocation rearrangements. | google.com |

Spectroscopic Characterization Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C. It provides unparalleled insight into the detailed structure and dynamic conformational equilibria of molecules like 1-ethyl-4-methylcyclohexane.

Carbon-13 NMR spectroscopy is a crucial tool for determining the number of chemically non-equivalent carbon atoms in a molecule and providing information about their local electronic environment. libretexts.org For this compound, which has nine carbon atoms, the number of distinct signals in the ¹³C NMR spectrum depends on the molecule's symmetry.

Due to the lack of a plane of symmetry, both cis- and trans-1-ethyl-4-methylcyclohexane are expected to show nine distinct signals in their proton-decoupled ¹³C NMR spectra, one for each carbon atom. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of nearby atoms, and steric effects. libretexts.org The sp³-hybridized carbons of this compound typically resonate in the range of 0-50 ppm relative to the standard tetramethylsilane (B1202638) (TMS). compoundchem.comoregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Ring Carbon (C-1) | 35 - 45 |

| Tertiary Ring Carbon (C-4) | 30 - 40 |

| Secondary Ring Carbons (CH₂) | 25 - 40 |

| Ethyl Group (CH₂) | 20 - 30 |

| Methyl Group (Ring) | 15 - 25 |

| Ethyl Group (CH₃) | 10 - 20 |

Note: These are approximate values. Actual shifts depend on the specific isomer (cis/trans) and solvent.

The substitution of a proton (¹H) with its heavier isotope, deuterium (B1214612) (²H or D), introduces subtle changes in the ¹³C NMR spectrum known as deuterium-induced isotope shifts. researchgate.net This effect arises primarily from small changes in the vibrational averaging of bond lengths and angles upon isotopic substitution. researchgate.net Typically, the replacement of hydrogen with deuterium leads to increased shielding of the adjacent ¹³C nucleus, resulting in an upfield shift (lower ppm value) of its NMR signal. researchgate.netnih.gov

This technique is particularly useful for signal assignment and stereochemical analysis. In this compound, selective deuteration at specific positions would cause the attached carbon's signal, as well as those of carbons two or three bonds away, to shift slightly. The magnitude of the shift, denoted as ⁿΔC(D) where 'n' is the number of bonds between the carbon and deuterium, provides valuable structural information. nih.gov For instance, a two-bond isotope effect (²ΔC(D)) is generally larger than a three-bond effect (³ΔC(D)). While specific studies on this compound are not prevalent, the principles are well-established and could be applied to confirm assignments and probe conformational details. nih.govrsc.org

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For this compound, the ¹H NMR spectrum is complex due to the number of chemically similar protons and the effects of conformational averaging.

At room temperature, the rapid chair-to-chair interconversion of the cyclohexane (B81311) ring results in averaged signals for the axial and equatorial protons. The chemical shifts and coupling constants (J-values) of the ring protons, particularly the methine protons at C-1 and C-4, are diagnostic. The width and multiplicity of the signal for a proton attached to the ring can indicate its preferred orientation; axial protons typically have larger coupling constants to adjacent axial protons (J_ax-ax ≈ 10-13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J_ax-eq, J_eq-eq ≈ 2-5 Hz). Analysis of these coupling constants can provide evidence for the predominant conformation of the cis and trans isomers.

At room temperature, the chair-to-chair ring flip of cyclohexane derivatives is too fast on the NMR timescale to observe individual conformers. However, by lowering the temperature, this process can be slowed down significantly. Below a certain temperature, known as the coalescence temperature, the single averaged signals for the axial and equatorial protons (and carbons in ¹³C NMR) broaden and then resolve into separate signals for each distinct conformer. researchgate.net

Low-temperature NMR studies would allow for the direct observation of the two chair conformers of the cis isomer (e.g., ethyl-axial/methyl-equatorial and ethyl-equatorial/methyl-axial) and the determination of their relative populations from the integration of their signals. For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial, and thus only one set of signals for the major conformer would likely be observed. Furthermore, by analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing fundamental data on the conformational dynamics of the molecule.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. The resulting IR spectrum serves as a unique "fingerprint" for the compound. The IR spectra of cis- and trans-1-ethyl-4-methylcyclohexane are available in the NIST Chemistry WebBook. nist.govnist.gov

The key features in the IR spectrum of this compound are characteristic of a saturated hydrocarbon:

C-H Stretching Vibrations: Strong absorptions are observed in the 2850-3000 cm⁻¹ region. These are due to the stretching of the C-H bonds of the methyl, ethyl, and cyclohexane ring methylene (B1212753) groups.

C-H Bending Vibrations: Absorptions in the 1445-1470 cm⁻¹ range correspond to the scissoring and bending modes of the CH₂ and CH₃ groups.

Fingerprint Region: The region below 1400 cm⁻¹ is the fingerprint region, containing a complex pattern of C-C stretching and various C-H bending and rocking vibrations. Subtle differences in this region can be used to distinguish between the cis and trans isomers. nist.gov For example, the exact positions and intensities of the bands can be influenced by the axial or equatorial orientation of the substituent groups.

Table 2: Key IR Absorption Regions for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 | Strong |

| CH₂/CH₃ Bend (Scissoring) | 1445 - 1470 | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | ~1375 | Medium-Weak |

Source: Based on typical values for alkanes and data from the NIST WebBook. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Fragmentation Studies and Isomer Differentiation (electron ionization)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a structural fingerprint that can be used for identification.

The molecular formula of this compound is C₉H₁₈, with a molecular weight of approximately 126.24 g/mol . nist.govscbt.comnih.gov Therefore, the molecular ion peak (M⁺) is expected at an m/z of 126. The fragmentation of cycloalkanes is typically driven by the cleavage of bonds adjacent to substituent groups. libretexts.orgmiamioh.edu For this compound, two primary fragmentation pathways are expected:

Loss of a methyl group (•CH₃): This results in a fragment ion with an m/z of 111 (126 - 15). libretexts.orgyoutube.com

Loss of an ethyl group (•CH₂CH₃): This results in a fragment ion with an m/z of 97 (126 - 29). libretexts.orgbrainly.com

The relative abundance of these fragment ions can help differentiate isomers. The most stable carbocation will typically form the base peak (the most intense peak in the spectrum). The mass spectra of cis- and trans-1-ethyl-4-methylcyclohexane are very similar, as expected for stereoisomers, but may show minor differences in the relative intensities of the fragment ions. nist.govnist.gov The loss of the larger ethyl group to form the m/z 97 fragment is often a very prominent peak. libretexts.orgbrainly.com

Table 3: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Identity | Comments |

|---|---|---|

| 126 | [M]⁺ | Molecular Ion |

| 111 | [M - CH₃]⁺ | Loss of the methyl group |

| 97 | [M - C₂H₅]⁺ | Loss of the ethyl group (often a major peak) |

| 83 | [M - C₃H₇]⁺ | Loss of a propyl fragment (rearrangement) |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Source: Based on fragmentation patterns of similar cycloalkanes and NIST data. nist.govlibretexts.orgbrainly.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry Optimization and Energy Landscapes

Quantum chemical calculations are fundamental to predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. pennylane.ai For 1-ethyl-4-methylcyclohexane, these calculations are crucial for determining the preferred conformations of its stereoisomers, cis and trans. The primary goal is to find the lowest energy structures on the potential energy surface. pennylane.ai

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes like this compound, the substituents (ethyl and methyl groups) can occupy either axial or equatorial positions.

cis-1-Ethyl-4-methylcyclohexane: In the cis isomer, both the ethyl and methyl groups are on the same side of the ring. brainly.com The lowest energy conformation is achieved when both bulky groups are in equatorial positions, which minimizes steric hindrance. brainly.com

trans-1-Ethyl-4-methylcyclohexane: In the trans isomer, the ethyl and methyl groups are on opposite sides of the ring. The most stable conformation has the larger ethyl group in an equatorial position to minimize 1,3-diaxial interactions, while the smaller methyl group occupies an axial position.

The energy difference between various conformations can be calculated to understand their relative stabilities and populations at equilibrium. These calculations often employ methods like Density Functional Theory (DFT) to provide a balance between accuracy and computational cost. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the molecule's conformational flexibility. youtube.com

For this compound, MD simulations can illustrate the "ring flip" process, where the cyclohexane ring interconverts between two chair conformations. During a ring flip, equatorial substituents become axial, and axial substituents become equatorial. These simulations can quantify the timescale and energy barriers associated with these conformational changes. By analyzing the trajectories, researchers can understand how the ethyl and methyl groups influence the dynamics of the ring and the probability of finding the molecule in a particular conformation at a given temperature. youtube.commdpi.com

Force Field Parameterization and Validation for Substituted Cyclohexanes

Molecular dynamics simulations and molecular mechanics calculations rely on a set of empirical potential energy functions known as a force field. youtube.com A force field describes the energy of a molecule as a function of its atomic coordinates. For accurate simulations of substituted cyclohexanes like this compound, the force field must be properly parameterized and validated.

Parameterization involves adjusting the force field parameters (e.g., bond stretching, angle bending, and torsional terms) to reproduce experimental data or high-level quantum chemical calculations for a set of representative molecules. Validation then involves testing the force field's ability to predict the properties of molecules that were not included in the parameterization set. The accuracy of calculated conformational energies and barriers for substituted cyclohexanes is highly dependent on the quality of the force field used.

Prediction of Spectroscopic Data through Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. youtube.com For this compound, methods like DFT can be used to calculate various spectroscopic properties. researchgate.net

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted by calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry. These predicted spectra can be compared with experimental data to confirm the structure and assign specific signals to particular atoms in the molecule. researchgate.net

IR and Raman Spectra: The vibrational frequencies and intensities of a molecule can be calculated, leading to a theoretical infrared (IR) and Raman spectrum. researchgate.net These calculated spectra can be compared with experimental spectra available from databases like the NIST Chemistry WebBook to identify characteristic vibrational modes associated with the ethyl and methyl groups and the cyclohexane ring. nist.govnist.gov

Calculation of Thermodynamic Properties and Equilibrium Constants

Computational methods can be used to calculate various thermodynamic properties of this compound, providing insights into its stability and behavior under different conditions. chemeo.com Properties such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy can be computed. chemeo.comnist.gov

These calculations are particularly useful for determining the equilibrium constant (Keq) for the conformational equilibrium between different chair forms of the cis and trans isomers. The relative energies of the conformers, obtained from quantum chemical calculations, can be used to calculate the equilibrium distribution of these conformers at a given temperature. For instance, the equilibrium between the diaxial and diequatorial conformations of the cis isomer, and the axial-equatorial and equatorial-axial conformations of the trans isomer can be quantified.

| Property | Value | Unit | Source |

|---|---|---|---|

| Standard Gibbs free energy of formation (ΔfG°) | 41.64 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -195.11 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 11.97 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 35.75 | kJ/mol | Joback Calculated Property chemeo.com |

Transition State Theory in Reaction Kinetic Modeling

Transition state theory is a fundamental concept used to understand and model the rates of chemical reactions. libretexts.org For reactions involving this compound, such as its synthesis or degradation, transition state theory can be employed to calculate reaction rate constants. libretexts.org

The process involves identifying the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. youtube.com Quantum chemical calculations can be used to locate the geometry of the transition state and determine its energy relative to the reactants. This energy difference is the activation energy (Ea), a key parameter in the Arrhenius equation which relates the rate constant of a reaction to temperature. libretexts.org By modeling the transition state, researchers can gain insights into the mechanism of a reaction and predict how changes in the structure of the reactants will affect the reaction rate. youtube.com

Reaction Pathways, Kinetics, and Mechanistic Modeling

Investigation of Hydrogen Abstraction Reactions in Alkylcyclohexanes

Hydrogen abstraction is a critical initiation step in the oxidation and pyrolysis of alkanes, including alkylcyclohexanes. In these reactions, a radical species removes a hydrogen atom from the hydrocarbon, forming a new radical and initiating a chain reaction. The rate and site of hydrogen abstraction are fundamental to the subsequent reaction pathways.

For alkylcyclohexanes like 1-ethyl-4-methylcyclohexane, there are multiple sites where hydrogen abstraction can occur: on the cyclohexane (B81311) ring (axial and equatorial positions) and on the alkyl side chains. Theoretical studies on methylcyclohexane (B89554) (MCH) and ethylcyclohexane (B155913) (ECH) have shown that the rate of hydrogen abstraction is highly dependent on the type of carbon-hydrogen bond being broken. The general reactivity trend for hydrogen abstraction is: tertiary C-H > secondary C-H > primary C-H. This is because the resulting radical stability follows the same order.

In a study investigating hydrogen abstraction from MCH and ECH by a hydrogen atom, it was found that the fastest reaction rate occurs at the tertiary carbon site. chemspider.com For this compound, this would correspond to the hydrogen atoms at the C1 and C4 positions on the ring. The study also highlighted the differences in abstraction rates between the ring and the side-chain, even for the same type of carbon atom (e.g., secondary). chemspider.com

The table below, based on data for similar alkanes, illustrates the general trend of bond dissociation energies (BDEs), which influence the ease of hydrogen abstraction. Lower BDEs correspond to more facile abstraction.

| Bond Type | General Bond Dissociation Energy (kcal/mol) |

| Primary C-H | ~98-100 |

| Secondary C-H | ~95-96 |

| Tertiary C-H | ~92-93 |

This table presents generalized data for alkanes to illustrate the concept.

Pyrolysis and Oxidation Reaction Mechanisms of this compound and Related Cycloalkanes

The pyrolysis (thermal decomposition in the absence of oxygen) and oxidation (combustion) of this compound are expected to proceed through a complex network of elementary reactions. Following hydrogen abstraction, the resulting alkylcyclohexyl radical undergoes a series of reactions, including isomerization and β-scission.

Studies on the pyrolysis of monoalkylated cyclohexanes have shown that the initial decomposition of the fuel leads to the formation of smaller olefins, diolefins, and eventually aromatic species. nist.gov For instance, the pyrolysis of ethylcyclohexane produces significant amounts of ethylene, propene, and 1,3-butadiene. nist.gov The initial C-C bond scission can occur either on the ring or on the side chain. Ring-opening reactions lead to the formation of linear and branched alkenes, which then decompose further.

During oxidation, the reaction mechanism is further complicated by the involvement of oxygen and oxygenated species. At low to intermediate temperatures, the addition of molecular oxygen to the alkylcyclohexyl radical forms a peroxy radical (RO2). This peroxy radical can then undergo internal hydrogen abstraction to form a hydroperoxyalkyl radical (QOOH), which is a key step in low-temperature combustion and autoignition chemistry.

Kinetic Modeling and Simulation of Hydrocarbon Combustion Processes (using Ethylcyclohexane as a model)

Detailed kinetic models are essential tools for simulating the complex chemical processes occurring during combustion. These models consist of a large set of elementary reactions with their corresponding rate constants. Due to the lack of a specific model for this compound, models developed for ethylcyclohexane (ECH) are the most relevant.

A detailed kinetic model for ECH pyrolysis and oxidation was developed and validated against experimental data from flow reactors, jet-stirred reactors, and shock tubes. scbt.com This model accurately predicts the consumption of ECH, the formation of aromatic compounds, and global combustion properties like ignition delay times and laminar flame speeds. scbt.com The development of such a model involves:

A Core Mechanism: This includes the chemistry of small hydrocarbons (C1-C4) and H2/O2 reactions.

A Fuel-Specific Sub-mechanism: This details the specific reaction pathways for the decomposition of the fuel molecule.

Sensitivity analyses performed with these models reveal the most influential reactions for a given combustion phenomenon. For instance, at low temperatures, the isomerization of hydroperoxyalkylperoxy radicals (OOQOOH) can significantly impact ignition behavior. rsc.org

Analysis of Fuel Isomeric Effects on Reactivity

The isomeric structure of a fuel molecule can have a significant impact on its reactivity. Studies on hexane (B92381) isomers have demonstrated that branched isomers are generally less reactive than their straight-chain counterparts in the low to intermediate temperature range. youtube.com This difference in reactivity is often correlated with the Research Octane Number (RON) of the fuel. youtube.com

The table below shows the Research Octane Number (RON) for some hexane isomers, illustrating the effect of branching on reactivity (a higher RON indicates lower reactivity).

| Isomer | Research Octane Number (RON) |

| n-hexane | 25 |

| 2-methylpentane | 73 |

| 3-methylpentane | 74 |

| 2,2-dimethylbutane | 92 |

| 2,3-dimethylbutane | 102 |

Data adapted from a study on hexane isomers. youtube.com

Characterization of Radical Intermediates and Their Subsequent Transformations

The combustion of this compound will produce a wide variety of radical intermediates. Following the initial hydrogen abstraction, the resulting 1-ethyl-4-methylcyclohexyl radical can undergo several transformations:

β-Scission: This is a common reaction for alkyl radicals where a C-C bond breaks at the position beta to the radical center, leading to the formation of an alkene and a smaller radical. For a 1-ethyl-4-methylcyclohexyl radical, β-scission can lead to ring-opening.

Isomerization: The radical can rearrange through internal hydrogen shifts to form a more stable radical isomer.

Reaction with O2: In an oxidative environment, the radical will react with oxygen to form a peroxy radical (RO2), initiating low-temperature combustion pathways.

Broader Implications and Future Directions in Organic Chemistry Research

Contributions to the Understanding of Structure-Reactivity Relationships in Cycloalkanes

The study of 1-ethyl-4-methylcyclohexane significantly contributes to the foundational understanding of how a molecule's three-dimensional structure dictates its chemical reactivity, a cornerstone of organic chemistry known as structure-reactivity relationships. The key to this lies in the conformational analysis of its cis and trans isomers.

Both isomers exist predominantly in chair conformations to minimize angular and torsional strain. However, the energetic preference of the substituents—the methyl and ethyl groups—for the more spacious equatorial position over the sterically hindered axial position governs the conformational equilibrium of each isomer. This preference is quantified by "A-values," which represent the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane (B81311). The ethyl group has a slightly larger A-value (approximately 1.8 kcal/mol) than the methyl group (approximately 1.7 kcal/mol), indicating it has a stronger preference for the equatorial position to avoid more significant 1,3-diaxial steric interactions. nist.govnih.gov

trans-1-Ethyl-4-methylcyclohexane: In the trans isomer, the two substituents are on opposite faces of the ring. This allows for a chair conformation where both the ethyl and methyl groups can simultaneously occupy equatorial positions. The alternative chair conformation would force both groups into highly unfavorable axial positions. Consequently, the diequatorial conformer is substantially more stable and overwhelmingly predominates at equilibrium. nist.govchoderalab.org This conformational rigidity makes the trans isomer an excellent substrate for studying reactions where a specific, well-defined spatial arrangement of substituents is required.

cis-1-Ethyl-4-methylcyclohexane: For the cis isomer, the substituents are on the same face of the ring. In any chair conformation, one group must be axial while the other is equatorial. choderalab.orgbrainly.com This results in two possible chair conformers that are in equilibrium through a process of ring-flipping. The conformer where the bulkier ethyl group occupies the equatorial position and the methyl group is axial is slightly more stable than the one where the methyl is equatorial and the ethyl is axial. rsc.org The reactivity of the cis isomer is therefore a composite of the reactivities of these two interconverting conformers.

These distinct conformational behaviors directly influence the rates and outcomes of chemical reactions. For instance, in E2 elimination reactions, a strict anti-periplanar arrangement (180° dihedral angle) between the leaving group and a β-hydrogen is required. This is typically only possible when both are in axial positions. Similarly, the accessibility of a reaction center for nucleophilic attack in SN2 reactions is highly dependent on whether the leaving group is in a sterically unhindered equatorial position or a more shielded axial position. The well-defined conformational preferences of this compound isomers provide a clear and understandable model for demonstrating these fundamental principles of stereoelectronic control and steric hindrance in cycloalkane reactivity.

Role as a Benchmark Molecule for Computational Method Validation

In the field of computational chemistry, this compound serves as an important benchmark molecule for the development and validation of theoretical models and force fields. rsc.org The accuracy of computational methods is critical for predicting the properties and behavior of more complex molecules, and simple, well-characterized molecules like this compound provide the necessary experimental data for comparison.

The value of this compound as a benchmark stems from several key characteristics:

Well-Defined Stereoisomers: The existence of distinct and isolable cis and trans isomers provides a clear test for a computational model's ability to accurately predict the energy differences between stereoisomers.

Conformational Complexity: The conformational equilibrium in the cis isomer, with its subtle energy differences between the two chair forms, presents a nuanced challenge for computational methods. Accurately calculating the small energy difference between the (axial-ethyl, equatorial-methyl) and (equatorial-ethyl, axial-methyl) conformers is a rigorous test of a force field's parameterization. nih.gov

Availability of Thermochemical Data: Experimental data on properties such as the enthalpy of combustion and enthalpy of formation for both the cis and trans isomers are available. nist.govnist.gov These values serve as a "gold standard" against which computationally predicted thermochemical data can be compared to assess the accuracy of the methods. nih.gov The process often involves comparing the performance of various levels of theory (e.g., DFT, MP2) and different force fields (e.g., MM3, MMFF94) against these experimental benchmarks. nih.gov

By successfully modeling the known energetic and structural properties of this compound, researchers can have greater confidence in the ability of their computational tools to predict the behavior of new, uncharacterized molecules, which is a crucial aspect of modern chemical research and drug discovery.

Potential for Advanced Materials Chemistry and Specialty Chemicals Research

While not a widely used commodity chemical, this compound and its derivatives hold potential in specialized areas of materials and chemical research. Its properties as a saturated cycloalkane make it a component of complex hydrocarbon mixtures like gasoline, where it can be present in vapor emissions. epa.gov

Research into liquid organic hydrogen carriers (LOHCs) for hydrogen storage often focuses on the dehydrogenation of cycloalkanes. The catalytic dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) is a well-studied example. researchgate.net By extension, this compound could be a candidate for similar applications, with its dehydrogenation yielding p-ethyltoluene, a valuable precursor for the synthesis of polymers and other specialty chemicals. The energy density and handling characteristics of such substituted cyclohexanes are relevant areas of investigation for advanced fuel and energy storage systems.

Furthermore, the cyclohexane ring is a common motif in functional materials. The controlled functionalization of simple cycloalkanes like this compound could lead to novel monomers for polymerization or building blocks for liquid crystals and other advanced materials where the specific stereochemistry of the 1,4-disubstituted ring can be used to control the material's bulk properties.

Emerging Research Areas and Unexplored Reaction Pathways in Hydrocarbon Chemistry

Future research involving this compound is likely to focus on developing new, efficient methods for its synthesis and transformation. The selective catalytic functionalization of alkanes is a major goal in modern organic chemistry, and this molecule provides a testbed for such reactions.

Emerging areas of interest include:

Catalytic Dehydrogenation: Building on the principles of LOHC systems, the selective catalytic dehydrogenation of this compound to form specific isomers of ethylmethylcyclohexene or p-ethyltoluene is an area ripe for exploration. nih.govresearchgate.net Developing catalysts that can perform this transformation under mild conditions with high selectivity would be a significant advance.

C-H Activation/Functionalization: Directing catalysts to selectively activate and functionalize specific C-H bonds on the cyclohexane ring, while leaving others untouched, is a formidable challenge. Using the ethyl and methyl groups as directing or blocking elements in such reactions could lead to novel synthetic pathways to complex, functionalized cyclohexanoids.

Acid-Catalyzed Transformations: The behavior of this compound under strong acid catalysis, which can induce rearrangements and isomerizations, is another area of interest. researchgate.net Understanding these reaction pathways is crucial for applications in petrochemical processing and the synthesis of complex hydrocarbon mixtures.

The exploration of these and other reaction pathways will not only expand the chemical utility of this compound but also contribute to the broader development of new synthetic methodologies in hydrocarbon chemistry.

Data Tables

Table 1: Physical and Thermochemical Properties of this compound Isomers

| Property | cis-1-Ethyl-4-methylcyclohexane | trans-1-Ethyl-4-methylcyclohexane |

| CAS Number | 4926-78-7 nist.gov | 6236-88-0 nist.gov |

| Molecular Formula | C₉H₁₈ nist.gov | C₉H₁₈ nist.gov |

| Molecular Weight | 126.24 g/mol nist.gov | 126.24 g/mol nist.gov |

| Boiling Point (at 1 atm) | 423 K (149.85 °C) nist.gov | Not available |

| Enthalpy of Combustion (liquid) | -5897.4 ± 1.2 kJ/mol nist.gov | -5893.3 ± 1.2 kJ/mol |

| Enthalpy of Formation (liquid) | -239.0 kJ/mol nist.gov | -243.1 kJ/mol |

Data sourced from the NIST Chemistry WebBook. nist.govnist.govnist.gov

Q & A

Q. What are the primary methods for synthesizing 1-ethyl-4-methylcyclohexane, and how can isomer ratios be controlled during synthesis?

The compound is typically synthesized via alkylation of methylcyclohexane using ethyl halides (e.g., ethyl chloride) in the presence of sodium catalysts . A critical challenge is controlling the cis/trans isomer ratio, which depends on reaction conditions (temperature, solvent polarity, and catalyst type). For example, steric hindrance in the transition state favors the trans isomer. Post-synthesis purification via fractional distillation or preparative gas chromatography is recommended to isolate specific isomers, with purity ≥98% achievable under optimized conditions .

Q. How can researchers confirm the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key diagnostic signals include:

- ¹H NMR : Methyl protons (δ 0.8–1.2 ppm) and ethyl group protons (δ 1.2–1.5 ppm), with splitting patterns reflecting cyclohexane chair conformations.

- ¹³C NMR : Distinct signals for quaternary carbons (C-1 and C-4) at δ 25–35 ppm . Gas chromatography-mass spectrometry (GC-MS) can verify purity, with retention indices and fragmentation patterns cross-referenced against databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Discrepancies in stereochemical analysis often arise from overlapping NMR signals or computational model inaccuracies. A dual approach is recommended:

- Dynamic NMR (DNMR) : Measure coalescence temperatures to determine energy barriers for ring flipping (ΔG‡ ~10–15 kcal/mol for cyclohexane derivatives) .

- X-ray crystallography : Resolve absolute configurations of crystalline derivatives (e.g., brominated analogs) . For computational validation, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict relative isomer stability and NMR chemical shifts .

Q. How does the oxidation mechanism of this compound differ under controlled vs. combustion conditions?

Under controlled oxidation (e.g., with KMnO₄/H₂O), the tertiary C-H bond at the ethyl-substituted carbon is preferentially cleaved, yielding 4-ethylcyclohexanone as the major product . In contrast, high-temperature combustion (e.g., shock tube experiments at 1200–2100 K) generates radical intermediates (e.g., cyclohexylmethyl radicals), leading to fragmentation products like ethylene and CO₂. Kinetic modeling reveals a pressure-dependent ignition delay (1.0–4.0 atm), with rate constants for H-abstraction from the ethyl group being 2–3× faster than from the methyl group .

Q. What methodologies are suitable for quantifying isomer-specific thermodynamic properties?

- Vapor-liquid equilibrium (VLE) measurements : Determine activity coefficients and azeotropic behavior using static or recirculating stills. For example, trans-1-ethyl-4-methylcyclohexane exhibits a boiling point ~2–3°C higher than the cis isomer due to reduced steric strain .

- Calorimetry : Measure isomer-specific enthalpies of formation (ΔHf) via combustion calorimetry. Trans isomers typically show ΔHf values 1–2 kcal/mol lower than cis isomers due to favorable van der Waals interactions .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.